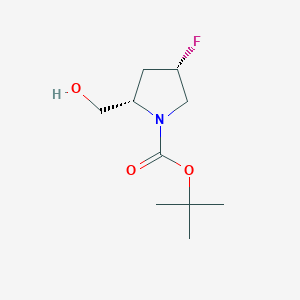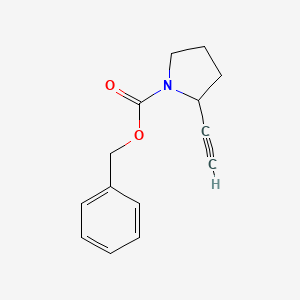
Benzyl 2-ethynylpyrrolidine-1-carboxylate
Vue d'ensemble
Description
“Benzyl 2-ethynylpyrrolidine-1-carboxylate” is a chemical compound. However, there is limited information available about this specific compound. It’s worth noting that similar compounds, such as “(2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate”, are known to be intermediates in the synthesis of (+)-Anatoxin A Hydrochloride1, a secondary, bicyclic amine alkaloid and cyanotoxin with acute neurotoxicity1.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “Benzyl 2-ethynylpyrrolidine-1-carboxylate”. However, a related compound, “benzhydryl 1H-pyrrole-2-carboxylate”, has been synthesized using an enzymatic approach (Novozym 435) for transesterification2. The best reaction conditions resulted in an optimum yield of 92%2.Molecular Structure Analysis
The molecular structure of “Benzyl 2-ethynylpyrrolidine-1-carboxylate” is not readily available. However, the molecular formula of a similar compound, “(2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate”, is C18H21NO21.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “Benzyl 2-ethynylpyrrolidine-1-carboxylate”.Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzyl 2-ethynylpyrrolidine-1-carboxylate” are not readily available.Applications De Recherche Scientifique
Cholinesterase Inhibition
Benzyl 2-ethynylpyrrolidine-1-carboxylate derivatives demonstrate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A study characterized a series of these compounds, highlighting that they showed a moderate inhibitory effect against AChE, with certain derivatives demonstrating significant selectivity and potency towards BChE inhibition. This suggests potential applications in treating conditions associated with cholinesterase activity, such as Alzheimer's disease. In silico analysis indicated key structural and physicochemical features that could influence the inhibitory efficiency of these carbamates, providing insights into the design of cholinesterase inhibitors (Pizova et al., 2017).
Safety And Hazards
The safety and hazards associated with “Benzyl 2-ethynylpyrrolidine-1-carboxylate” are not known.
Orientations Futures
Given the limited information available on “Benzyl 2-ethynylpyrrolidine-1-carboxylate”, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in the synthesis of other compounds could be explored.
Propriétés
IUPAC Name |
benzyl 2-ethynylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-13-9-6-10-15(13)14(16)17-11-12-7-4-3-5-8-12/h1,3-5,7-8,13H,6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXDCMJEKDDZCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-ethynylpyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate](/img/structure/B1397131.png)
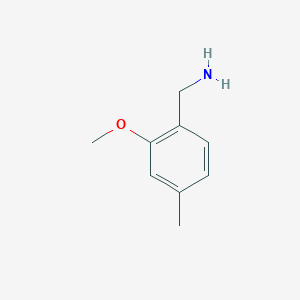
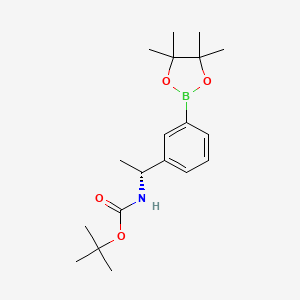
![6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1397136.png)
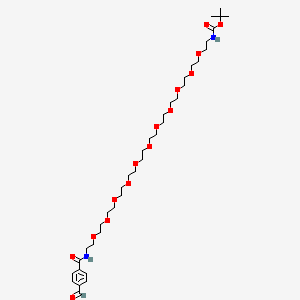
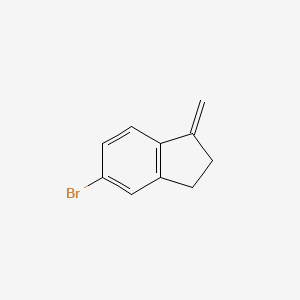
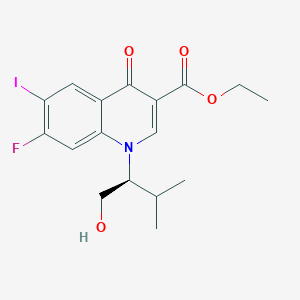
![(6aR,8S,10aS)-10a-((4-Chlorophenyl)sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol](/img/structure/B1397142.png)
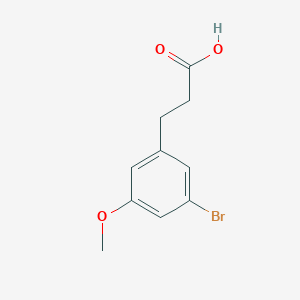
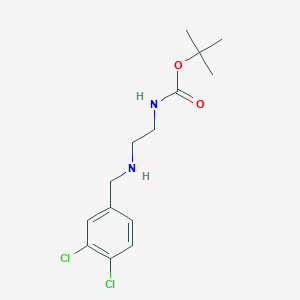
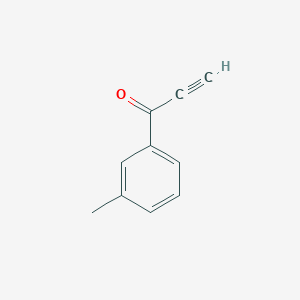
![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1397151.png)
![7-Iodo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1397152.png)
